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Compound of Interest

Compound Name: BMS-561392 formate

Cat. No.: B12385739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the available information

regarding the clinical trial failures of BMS-561392 (also known as DPC-333), a selective

inhibitor of TNF-alpha converting enzyme (TACE/ADAM17). The information is presented in a

question-and-answer format to directly address potential issues and guide future research.

Frequently Asked Questions (FAQs)
Q1: What is BMS-561392 and what was its intended therapeutic use?

BMS-561392 is a potent and selective, orally bioavailable inhibitor of Tumor Necrosis Factor-

alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17

(ADAM17).[1] It was developed by Bristol-Myers Squibb for the treatment of inflammatory

diseases characterized by the overproduction of TNF-alpha, primarily rheumatoid arthritis (RA)

and inflammatory bowel disease.[2][3]

Q2: What was the primary mechanism of action for BMS-561392?

BMS-561392 functions by inhibiting the TACE enzyme, which is responsible for cleaving the

membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-alpha) to its soluble,

active form. By blocking this cleavage, BMS-561392 was designed to reduce the levels of

circulating TNF-alpha, a key pro-inflammatory cytokine implicated in the pathophysiology of

rheumatoid arthritis.
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Q3: Why did the clinical trials for BMS-561392 fail?

The Phase IIa clinical trials for BMS-561392 in patients with rheumatoid arthritis were

terminated due to a combination of hepatotoxicity (liver toxicity) and a lack of sufficient efficacy.

[3] This has been a common challenge for the development of TACE inhibitors.[3]

Q4: Is there any quantitative data available from the failed Phase II trials?

Unfortunately, specific quantitative data from the failed Phase IIa trials, such as the precise

incidence and severity of hepatotoxicity or the exact efficacy endpoints that were not met, have

not been publicly released in detail. This is not uncommon for clinical trials that are terminated

early due to adverse events or lack of efficacy.

Q5: What preclinical and Phase I clinical data is available for BMS-561392?

Preclinical studies in animal models of arthritis demonstrated that BMS-561392 could

effectively suppress inflammation.[1] A Phase I clinical trial in healthy male volunteers provided

some pharmacokinetic and pharmacodynamic data.

Data Summary
Preclinical Efficacy of BMS-561392 (DPC-333)

Parameter Value Species Model Source

TACE Inhibition

(Ki)
0.3 nM In vitro Enzyme Assay [1]

TNF-alpha

Release

Inhibition (ED50)

6 mg/kg (oral) Mouse
Endotoxin-

induced
[1]

Contact

Hypersensitivity

Inhibition (ED50)

10 mg/kg (oral) Mouse DNFB-induced [1]

Phase I Pharmacokinetics in Healthy Male Volunteers
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Parameter Value Notes Source

Terminal Half-life 3 - 6 hours
Single escalating oral

doses
[4]

ex vivo IC50 for TNF-

alpha suppression
113 nM - [4]

Troubleshooting Guide for Researchers
This section addresses potential issues researchers might encounter when working with TACE

inhibitors like BMS-561392, based on the known reasons for its clinical trial failure.

Issue 1: Observed Hepatotoxicity in Preclinical Models

Possible Cause: Off-target effects of TACE inhibition. ADAM17 has numerous substrates

besides pro-TNF-alpha, and their altered shedding could lead to unintended biological

consequences. For example, ADAM17 is involved in the shedding of various growth factor

ligands and receptors.[5][6] The disruption of these pathways in the liver could contribute to

toxicity.

Troubleshooting/Experimental Protocol:

Substrate Profiling: In your in vitro or in vivo models, perform proteomic analysis of the

secretome to identify other ADAM17 substrates that are affected by BMS-561392.

Liver Enzyme Monitoring: In animal studies, closely monitor liver function markers such as

Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

Histopathological Analysis: Conduct detailed histological examination of liver tissue from

treated animals to identify any signs of cellular damage, inflammation, or other

pathological changes.

Issue 2: Lack of Efficacy in an Animal Model of Arthritis

Possible Cause:
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Inadequate Drug Exposure: The pharmacokinetic properties of the compound in your

specific animal model may not be optimal, leading to insufficient target engagement.

Redundancy in Inflammatory Pathways: The targeted pathway (TNF-alpha) may not be

the primary driver of inflammation in your specific model, or other compensatory

inflammatory pathways may be activated.

Poor Translation from In Vitro to In Vivo: Potent in vitro activity does not always translate

to in vivo efficacy due to factors like bioavailability, metabolism, and tissue distribution.

Troubleshooting/Experimental Protocol:

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies in your

animal model to correlate drug concentrations with the inhibition of TACE activity and TNF-

alpha levels in the target tissue.

Biomarker Analysis: Measure a panel of inflammatory cytokines and biomarkers in your

model to understand the broader inflammatory milieu and to see if other pathways are

upregulated in response to TACE inhibition.

Dose-Response Studies: Perform comprehensive dose-response studies to ensure that a

therapeutically relevant dose is being used.
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Caption: TACE/ADAM17 signaling and inhibition by BMS-561392.
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Caption: Workflow for assessing potential hepatotoxicity.

Logical Relationship of Clinical Trial Failure

BMS-561392 TACE Inhibition

TNF-alpha Reduction

Off-Target Substrate
Cleavage Inhibition

Lack of Efficacy

Insufficient
Therapeutic Effect

Hepatotoxicity

Clinical Trial
Failure

Click to download full resolution via product page

Caption: Logical flow leading to BMS-561392 trial failure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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